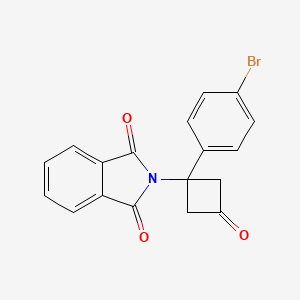

2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione

Beschreibung

Nomenclature and Structural Characterization of 2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione

Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Naming Conventions

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-[1-(4-bromophenyl)-3-oxocyclobutyl]isoindole-1,3-dione. This nomenclature reflects the structural hierarchy where the isoindoline-1,3-dione serves as the parent heterocyclic system, with the 4-bromophenyl-3-oxocyclobutyl substituent attached at the nitrogen position. The compound is registered under Chemical Abstracts Service number 1199556-87-0, which provides a unique identifier for this specific molecular entity.

Alternative naming conventions for this compound include several systematic variations that emphasize different structural features. The compound may also be referred to as 2-(1-(4-Bromophenyl)-3-oxocyclobutyl)-2,3-dihydro-1H-isoindole-1,3-dione, which explicitly indicates the dihydro nature of the isoindole ring system. Another acceptable nomenclature variant is 1H-Isoindole-1,3(2H)-dione, 2-[1-(4-bromophenyl)-3-oxocyclobutyl]-, which follows the Chemical Abstracts Service indexing convention.

The structural relationship to related compounds in the isoindoline-1,3-dione family can be observed through comparison with simpler analogs such as 2-(4-bromophenyl)isoindoline-1,3-dione, which lacks the cyclobutyl linker but maintains the bromophenyl substituent. This comparison highlights the unique structural feature of the cyclobutyl bridge that distinguishes the target compound from other members of the isoindoline-1,3-dione family.

The Simplified Molecular Input Line Entry System representation provides a concise structural notation: O=C1N(C2(C3=CC=C(Br)C=C3)CC(C2)=O)C(C4=C1C=CC=C4)=O. This notation captures the complete connectivity pattern and stereochemical relationships within the molecule, enabling computational analysis and database searching.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₈H₁₂BrNO₃, representing a total of 34 atoms in the molecular structure. The molecular weight has been precisely determined as 370.20 grams per mole, with some sources reporting slight variations in the decimal places (370.197 or 370.19700) due to different precision levels in the atomic weight calculations.

| Molecular Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₂BrNO₃ | |

| Molecular Weight | 370.20 g/mol | |

| Exact Mass | 369.00000 | |

| Polar Surface Area | 54.45000 Ų | |

| Calculated LogP | 3.24140 |

The elemental composition analysis reveals that carbon atoms constitute the largest percentage by mass, followed by the bromine atom which contributes significantly to the overall molecular weight. The presence of three oxygen atoms and one nitrogen atom reflects the heterocyclic nature of the isoindoline-1,3-dione core and the ketone functionality in the cyclobutyl ring. The hydrogen content is relatively low compared to fully saturated organic compounds, indicating the aromatic character of the molecular framework.

The exact mass determination of 369.00000 atomic mass units provides high-precision data for mass spectrometric identification. The polar surface area calculation of 54.45000 square angstroms reflects the contribution of the carbonyl oxygen atoms and the nitrogen atom to the overall polarity of the molecule. The calculated logarithm of the partition coefficient value of 3.24140 suggests moderate lipophilicity, which influences the compound's solubility characteristics and potential membrane permeability.

Crystallographic Data and X-ray Diffraction Studies

X-ray diffraction represents a fundamental technique for determining the three-dimensional arrangement of atoms within crystalline materials, including organic compounds such as this compound. The phenomenon of X-ray diffraction occurs due to elastic scattering when X-ray beams interact with electrons around atoms, resulting in changes in the direction of X-ray beams without energy loss. For crystalline organic compounds, the regular array of molecules produces characteristic diffraction patterns that can be interpreted to reveal molecular structure and packing arrangements.

The principles underlying X-ray diffraction analysis follow Bragg's law, which states that constructive interference occurs when the path-length difference between X-rays scattered from adjacent crystal planes equals an integer multiple of the X-ray wavelength. This relationship is expressed mathematically as $$2d\sin\theta = n\lambda$$, where d represents the spacing between crystal planes, θ is the angle between the plane and the X-ray beam, n is an integer, and λ is the X-ray wavelength.

Crystallographic analysis of isoindoline-1,3-dione derivatives typically reveals planar aromatic systems with specific intermolecular interactions that govern crystal packing. The presence of carbonyl groups in these compounds often leads to hydrogen bonding interactions or dipole-dipole interactions that influence the overall crystal structure. The bromine substituent in this compound would be expected to participate in halogen bonding interactions, which can significantly affect the crystal packing arrangement.

X-ray diffraction experiments for organic compounds of this complexity typically employ monochromatic copper K-alpha radiation with a wavelength of approximately 1.54 angstroms. The rotating anode X-ray sources commonly used for small molecule crystallography can operate at approximately 14 kilowatts of electron beam power, providing sufficient intensity for high-quality diffraction data collection. Mirror systems are particularly advantageous for crystals with large unit cells, which would be expected for a compound of this molecular size and complexity.

Spectroscopic Characterization (Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy, Ultraviolet-Visible Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound through analysis of proton and carbon environments within the molecule. The compound contains multiple chemically distinct proton environments that would be expected to produce characteristic signals in the proton nuclear magnetic resonance spectrum. The aromatic protons from both the isoindoline benzene ring and the bromophenyl ring would appear in the aromatic region, typically between 7-8 parts per million.

The cyclobutyl ring protons represent a particularly interesting spectroscopic feature, as they exist in a strained four-membered ring system. The methylene protons adjacent to the carbonyl group would be expected to show characteristic downfield shifts due to the deshielding effect of the carbonyl oxygen. Chemical equivalence analysis suggests that the compound would show multiple distinct signals corresponding to the various proton environments.

Integration patterns in the proton nuclear magnetic resonance spectrum would reflect the relative numbers of protons in each chemical environment. The aromatic regions would show complex multipicity patterns due to coupling between adjacent aromatic protons, while the cyclobutyl protons would exhibit their own characteristic coupling patterns reflecting the ring geometry and substitution pattern.

Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary information about the carbon framework of the molecule. The carbonyl carbons would appear significantly downfield, typically around 170-180 parts per million, while the aromatic carbons would show characteristic patterns reflecting the substitution patterns of both aromatic ring systems.

Infrared Spectroscopy Characterization

Infrared spectroscopy serves as a fundamental technique for identifying functional groups within this compound. The compound contains multiple carbonyl groups that would produce strong characteristic absorptions in the infrared spectrum. The isoindoline-1,3-dione core typically exhibits two distinct carbonyl stretching vibrations due to the symmetric and antisymmetric stretching modes of the imide functionality.

The aromatic carbon-hydrogen stretching vibrations would appear in the region around 3000-3100 wavenumbers, while the aliphatic carbon-hydrogen stretches from the cyclobutyl ring would occur at slightly lower frequencies. The carbon-carbon stretching vibrations from the aromatic rings would produce characteristic fingerprint absorptions in the 1400-1600 wavenumber region.

The carbon-bromine bond would contribute to the lower frequency region of the spectrum, although these vibrations are typically weak and may be difficult to assign definitively. The overall infrared spectrum would provide a characteristic fingerprint for compound identification and purity assessment.

Ultraviolet-Visible Spectroscopy Properties

Optical properties of isoindoline-1,3-dione compounds have been extensively studied, revealing important insights into their electronic structure and potential applications. Ultraviolet-visible spectroscopy measurements typically employ dichloromethane as a solvent for these types of compounds, providing optimal dissolution and minimal interference with the absorption measurements.

The optical characterization parameters include absorbance measurements, transmittance values, absorbance band edge determination, optical band gap calculations, and refractive index measurements. These parameters are fundamental for understanding the electronic properties of the compound and evaluating potential applications in optical or electronic materials.

| Optical Parameter | Measurement Type | Significance |

|---|---|---|

| Absorbance | Direct measurement | Electronic transition intensity |

| Transmittance | Direct measurement | Optical transparency |

| Absorbance Band Edge | Calculated | Onset of optical absorption |

| Optical Band Gap | Calculated | Electronic energy separation |

| Refractive Index | Calculated | Optical density |

The aromatic character of both the isoindoline core and the bromophenyl substituent would be expected to produce significant absorption in the ultraviolet region due to π→π* electronic transitions. The conjugated system may extend the absorption into the visible region, potentially affecting the color of the compound. The bromine substituent can influence the electronic properties through both inductive and resonance effects.

Mass Spectrometry Fragmentation Analysis

Mass spectrometry provides molecular weight confirmation and structural information through fragmentation patterns for this compound. The molecular ion peak would be expected at mass-to-charge ratio 370, corresponding to the intact molecular structure. The presence of bromine creates a characteristic isotope pattern due to the nearly equal abundance of bromine-79 and bromine-81 isotopes.

Fragmentation pathways typically involve loss of neutral molecules or radical species from the molecular ion. Common fragmentations for compounds of this type include loss of carbon monoxide from the carbonyl groups, loss of the bromophenyl substituent, and cleavage of the cyclobutyl ring. The base peak in the mass spectrum often corresponds to a particularly stable fragment ion that forms through favorable fragmentation pathways.

The isoindoline-1,3-dione core typically produces characteristic fragment ions that can be used for structural confirmation. The phthalimide-related fragments are particularly diagnostic for this class of compounds. Accurate mass measurements using high-resolution mass spectrometry would provide elemental composition confirmation for both the molecular ion and major fragment ions.

Eigenschaften

IUPAC Name |

2-[1-(4-bromophenyl)-3-oxocyclobutyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrNO3/c19-12-7-5-11(6-8-12)18(9-13(21)10-18)20-16(22)14-3-1-2-4-15(14)17(20)23/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLJDPZJCAZEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC1(C2=CC=C(C=C2)Br)N3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80728952 | |

| Record name | 2-[1-(4-Bromophenyl)-3-oxocyclobutyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199556-87-0 | |

| Record name | 2-[1-(4-Bromophenyl)-3-oxocyclobutyl]-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199556-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[1-(4-Bromophenyl)-3-oxocyclobutyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Substrate Scope and Limitations

The methodology tolerates electron-withdrawing (e.g., nitro, ketone) and electron-donating (e.g., methoxy) groups on the benzoate. However, sterically hindered amines, such as 1-(4-bromophenyl)-3-oxocyclobutanamine, may require extended reaction times or elevated temperatures.

Synthesis of 1-(4-Bromophenyl)-3-oxocyclobutanamine

The cyclobutane moiety is synthesized via [2+2] photocycloaddition or Michael addition-cyclization sequences.

[2+2] Photocycloaddition of Enones

4-Bromoacetophenone reacts with ethyl vinyl ether under UV light to form a cyclobutane ring. Subsequent oxidation with Jones reagent introduces the 3-keto group:

Gabriel Synthesis of Cyclobutylamine

The ketone is converted to its oxime, reduced to the primary amine using LiAlH₄, and protected as a phthalimide:

Coupling Strategies for Cyclobutane-Phthalimide Integration

Nucleophilic Substitution

The phthalimide anion, generated via deprotonation with NaH, displaces a leaving group (e.g., bromide) on the cyclobutane:

Mitsunobu Reaction

Coupling 1-(4-bromophenyl)-3-oxocyclobutanol with phthalimide using diethyl azodicarboxylate (DEAD) and triphenylphosphine:

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from methanol. Characterization includes:

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, including polymers and photochromic materials.

Wirkmechanismus

The mechanism of action of 2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group and the isoindoline-1,3-dione moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Structural Analogs :

2-(4-(3-(3aH-Indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 3) Substituents: Indole-acryloyl group. Synthesis: Claisen-Schmidt condensation of 2-(4-acetylphenyl)isoindoline-1,3-dione with indolecarbaldehyde in ethanol/NaOH . Key Data: IR peaks at 1720 cm⁻¹ (C=O), 1H NMR δ 8.2–7.1 ppm (aromatic protons).

2-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 4) Substituents: 4-Chlorophenyl-acryloyl group.

2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione (Compound 12) Substituents: Hydrazono-ethyl group. Bioactivity: Antimicrobial activity against Bacillus subtilis (133% of ampicillin’s efficacy) and Pseudomonas aeruginosa (75% of cefotaxime’s efficacy) .

2-(4-(2-Hydroxyethyl)phenyl)isoindoline-1,3-dione (Compound 1)

- Substituents: Hydroxyethyl group.

- Application: Precursor for biotinylated ligands in neurological research .

Comparison Table :

Functional and Pharmacological Differences

- Electron-Withdrawing Effects : The 4-bromophenyl group in the target compound may enhance electrophilic reactivity compared to chlorophenyl or methoxyphenyl analogs, influencing binding to biological targets .

- Bioactivity Trends: Aryl-acryloyl derivatives (e.g., Compounds 3–6) show cholinesterase inhibition but lack antimicrobial potency .

Biologische Aktivität

2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione, with CAS number 1199556-87-0, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : CHBrN O

- Molecular Weight : 370.197 g/mol

- Structure : The compound features a bromophenyl group attached to a cyclobutyl moiety, which is linked to an isoindoline structure.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential applications in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that it can induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : It is believed to disrupt cellular signaling pathways involved in cell survival and proliferation, leading to programmed cell death.

- Cell Lines Tested : The compound has been tested on several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60) cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising results against various microbial strains:

- Bacterial Strains : It exhibits antibacterial activity against Gram-positive and Gram-negative bacteria.

- Fungal Strains : Preliminary tests indicate antifungal activity as well.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Study on Anticancer Effects

A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on tumor growth in vivo. Mice bearing tumor xenografts were treated with varying doses of the compound, resulting in significant tumor reduction compared to control groups. The study concluded that the compound's ability to inhibit angiogenesis was a key factor in its anticancer efficacy.

Study on Antimicrobial Properties

Another research article focused on the antimicrobial efficacy of the compound against resistant strains of bacteria. The researchers found that it not only inhibited bacterial growth but also enhanced the effectiveness of conventional antibiotics when used in combination therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-(4-Bromophenyl)-3-oxocyclobutyl)isoindoline-1,3-dione, and how can reaction conditions be optimized for yield and purity?

- Methodology: Begin with cyclobutane ring formation via [2+2] photocycloaddition or ketone alkylation, followed by coupling with 4-bromophenyl groups. Optimize solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., palladium for cross-coupling). Monitor purity via HPLC and confirm structures using NMR and FTIR .

- Key Parameters: Reaction temperature (80–120°C), stoichiometric ratios (1:1.2 for cyclobutyl precursors), and purification via column chromatography (silica gel, ethyl acetate/hexane).

Q. How is this compound characterized spectroscopically, and what are the critical markers in its NMR and MS spectra?

- Methodology:

- 1H NMR : Look for cyclobutyl proton splitting (δ 2.8–3.5 ppm) and isoindoline-dione aromatic protons (δ 7.5–8.2 ppm). The 4-bromophenyl group shows a doublet near δ 7.6 ppm .

- 13C NMR : Carbonyl signals (C=O) at ~170 ppm and cyclobutyl carbons at 35–45 ppm .

- HRMS : Exact mass calculation for C₁₈H₁₁BrN₂O₃ (M+H⁺: 397.01) with isotopic peaks confirming bromine presence .

Q. What known biological activities are associated with isoindoline-1,3-dione derivatives, and how might the 4-bromophenyl moiety influence these properties?

- Findings: Isoindoline-diones exhibit anticonvulsant, anti-inflammatory, and antitumor activities. The 4-bromophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration and target binding (e.g., kinase inhibition) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodology:

- Dose-Response Curves : Compare IC₅₀ values in multiple cell lines (e.g., HEK293 vs. HeLa) under standardized conditions (pH 7.4, 37°C, 5% CO₂).

- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to identify off-target effects. Validate via Western blotting for apoptotic markers (e.g., caspase-3) .

- Data Analysis: Apply ANOVA to assess variability between replicates and cell types .

Q. What experimental strategies are recommended to optimize the compound’s stability under varying environmental conditions (e.g., light, pH)?

- Methodology:

- Photostability : Expose to UV-Vis light (300–400 nm) and monitor degradation via LC-MS. Use amber glassware for storage.

- pH Stability : Incubate in buffers (pH 2–12) and quantify intact compound using UV spectrophotometry at λmax ~260 nm .

- Recommendations: Stabilize with antioxidants (e.g., BHT) for long-term storage .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets such as cyclooxygenase-2 (COX-2)?

- Methodology:

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions.

- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR). Validate with SPR or ITC for binding affinity (KD) .

Q. What are the potential environmental transformation products of this compound, and how can their ecotoxicological impacts be assessed?

- Methodology:

- Hydrolysis Studies : Incubate in simulated environmental water (pH 7, 25°C) and identify products via GC-MS.

- Ecotoxicology : Use Daphnia magna or Aliivibrio fischeri bioassays to evaluate acute toxicity (LC₅₀/EC₅₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.